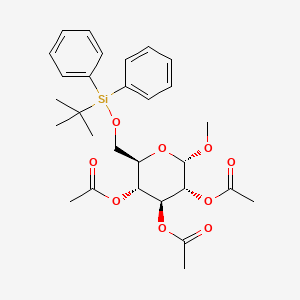
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde is a chlorinated aromatic aldehyde with the molecular formula C₇H₂Cl₄O₂. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is characterized by the presence of four chlorine atoms and a hydroxyl group attached to a benzaldehyde core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde typically involves the chlorination of 5-hydroxy-benzaldehyde. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced into the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3,4,6-Tetrachloro-5-hydroxy-benzoic acid.
Reduction: Formation of 2,3,4,6-Tetrachloro-5-hydroxy-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is the basis for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 4-Hydroxybenzaldehyde
- 3-Hydroxy-4-methoxybenzaldehyde
- 3-Chloro-4-hydroxybenzaldehyde
Comparison
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde is unique due to the presence of four chlorine atoms, which significantly influence its reactivity and chemical properties. Compared to other similar compounds, it exhibits higher electrophilicity and distinct substitution patterns, making it a valuable compound in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C7H2Cl4O2 |
|---|---|
Molekulargewicht |
259.9 g/mol |
IUPAC-Name |
2,3,4,6-tetrachloro-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-2(1-12)4(9)7(13)6(11)5(3)10/h1,13H |
InChI-Schlüssel |
VJWPFUPXBYKLFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)
![4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)


![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)




![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)
